REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:4][C:3]=1I.N.[CH3:16][N:17]1CCCC1=O>>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:4][C:3]=1[C:16]#[N:17]
|
Name
|
|
Quantity
|
14.23 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1C)N1N=CN=C1)I
|
Name
|
cuprous cyanide
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) organic extracts
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (0.5 mm)
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of appropriate fractions
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised on trituration with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1C)N1N=CN=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |